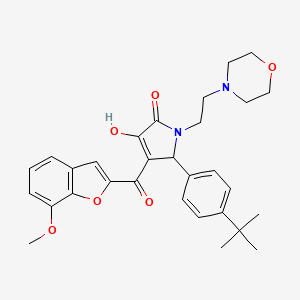![molecular formula C24H17FN2O6S B12146638 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12146638.png)
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A furan ring (furan-2-yl) attached to a pyrrolidine ring.
- A benzothiazole ring (6-fluoro-1,3-benzothiazol-2-yl) connected to the pyrrolidine ring.
- Two methoxy groups (3,4-dimethoxyphenyl) on the benzene ring.
- A hydroxymethylidene group.
- This compound likely has interesting pharmacological properties due to its complex structure.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps and specialized reagents.
- Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
Chemical Reactions Analysis
Oxidation: The furan ring and benzothiazole ring could undergo oxidation reactions. For example, oxidation of the furan moiety might yield a furanone.
Reduction: Reduction of the carbonyl group in the pyrrolidine ring could lead to a corresponding alcohol.
Substitution: The benzene ring with the methoxy groups could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For instance, oxidants like potassium permanganate or reducing agents like sodium borohydride might be used.
Major Products: The products would vary based on the reaction type, but potential products include alcohols, ketones, and substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, considering the benzothiazole and furan moieties, which have shown antitumor activity.
Biological Studies: Investigating its effects on cell lines, enzymatic pathways, and receptor binding could reveal its biological significance.
Materials Science: The compound’s unique structure might inspire novel materials or polymers.
Industry: If scalable synthesis becomes feasible, it could find applications in pharmaceuticals or materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets. For instance:
Protein Kinases: The benzothiazole ring could inhibit kinases involved in cell signaling.
DNA Interactions: The furanone or other functional groups might interact with DNA.
Enzymes: The hydroxymethylidene group could affect enzyme activity.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:
Benzothiazole Derivatives: Compare its activity to other benzothiazole-based compounds.
Furan-containing Compounds: Explore similarities and differences with other furan-containing molecules.
Remember that this compound’s detailed exploration would require experimental work and collaboration among chemists, biologists, and pharmacologists
Properties
Molecular Formula |
C24H17FN2O6S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O6S/c1-31-15-8-5-12(10-17(15)32-2)20-19(21(28)16-4-3-9-33-16)22(29)23(30)27(20)24-26-14-7-6-13(25)11-18(14)34-24/h3-11,20,29H,1-2H3 |
InChI Key |
HEKDYYLJJIBFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12146569.png)
![3-hydroxy-N'-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12146578.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-fury l))carbonyl]-3-pyrrolin-2-one](/img/structure/B12146586.png)
![2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12146596.png)
![N-hexadecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12146603.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12146612.png)
![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146615.png)
![(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12146626.png)
![7-(3-ethoxypropyl)-2,6-dioxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12146630.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12146631.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12146632.png)

![4-(2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide](/img/structure/B12146640.png)
